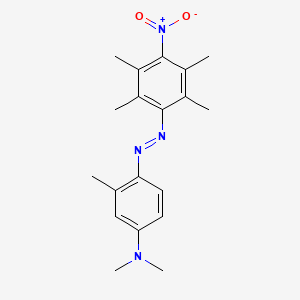
4'-(Dimethylamino)-4-nitro-2,2',3,5,6-pentamethylazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings This particular compound is notable for its unique structural features, including multiple methyl groups and functional groups such as dimethylamino and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-nitroaniline, in the presence of sodium nitrite and hydrochloric acid. This reaction forms a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound, such as 2,2’,3,5,6-pentamethylaniline, under basic conditions. This step results in the formation of the azo compound.
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products
Reduction: 4’-(Dimethylamino)-4-amino-2,2’,3,5,6-pentamethylazobenzene.
Oxidation: 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene N-oxide.
Substitution: Halogenated derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene has several scientific research applications:
Chemistry: Used as a dye and a chromophore in various chemical reactions and studies.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo photoisomerization.
Industry: Utilized in the production of advanced materials, such as photoresponsive polymers and coatings.
Wirkmechanismus
The mechanism of action of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization process can affect the compound’s physical and chemical properties, making it useful in applications such as molecular switches and sensors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)azobenzene: Lacks the nitro and multiple methyl groups present in 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene.
4-Nitroazobenzene: Lacks the dimethylamino and multiple methyl groups.
2,2’,3,5,6-Pentamethylazobenzene: Lacks the dimethylamino and nitro groups.
Uniqueness
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene is unique due to its combination of functional groups and multiple methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
200130-74-1 |
|---|---|
Molekularformel |
C19H24N4O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N,N,3-trimethyl-4-[(2,3,5,6-tetramethyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C19H24N4O2/c1-11-10-16(22(6)7)8-9-17(11)20-21-18-12(2)14(4)19(23(24)25)15(5)13(18)3/h8-10H,1-7H3 |
InChI-Schlüssel |
MSPOEHLRWULPPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C(=C(C(=C2C)C)[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
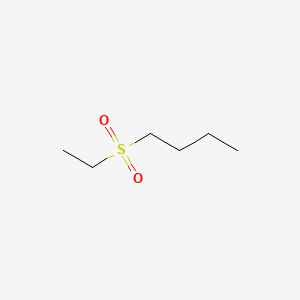
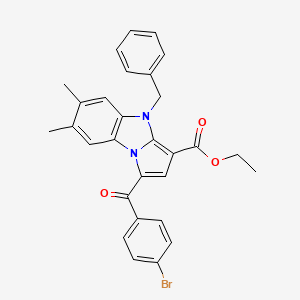
![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)

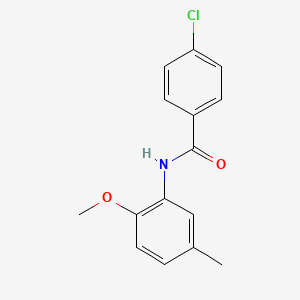
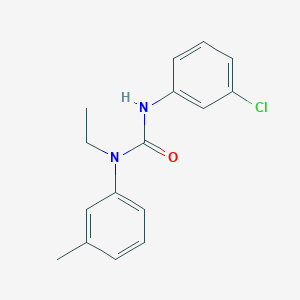




![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)

![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
